molecular formula C12H26N2O B014889 Dihexylnitrosamine CAS No. 6949-28-6

Dihexylnitrosamine

Cat. No.: B014889
CAS No.: 6949-28-6
M. Wt: 214.35 g/mol
InChI Key: KWAGGQMMLIYQAU-UHFFFAOYSA-N
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Description

Dihexylnitrosamine is a member of the nitrosamine family, which are organic compounds characterized by the presence of a nitroso group bonded to an amine. Nitrosamines are known for their potent carcinogenic properties and are found in various environmental sources, including tobacco smoke, certain foods, and industrial processes .

Preparation Methods

Dihexylnitrosamine can be synthesized through the reaction of nitrous acid with secondary amines. The general reaction involves the protonation of a nitrite to form nitrous acid, which then reacts with a secondary amine to produce the nitrosamine and water . The reaction can be represented as follows:

HONO+R2NHR2N-NO+H2O\text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} HONO+R2​NH→R2​N-NO+H2​O

Industrial production methods often involve the use of nitrosyl sources such as nitrogen dioxide, nitrosyl chloride, or alkyl nitrites .

Chemical Reactions Analysis

Dihexylnitrosamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include nitramines, amines, and substituted nitrosamines .

Scientific Research Applications

Dihexylnitrosamine has several scientific research applications:

Mechanism of Action

The mechanism of action of dihexylnitrosamine involves its metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and carcinogenesis. The primary metabolic pathway involves the enzymatic α-hydroxylation of the nitrosamine by cytochrome P450 enzymes, resulting in the formation of a diazonium ion, which is a potent DNA alkylating agent .

Comparison with Similar Compounds

Dihexylnitrosamine is similar to other nitrosamines such as diethylnitrosamine and dimethylnitrosamine. These compounds share the general structure of a nitroso group bonded to an amine and exhibit similar carcinogenic properties. this compound is unique in its specific alkyl chain length, which can influence its reactivity and biological effects .

Similar compounds include:

  • Diethylnitrosamine
  • Dimethylnitrosamine
  • N-nitrosodimethylamine
  • N-nitrosodiethylamine

These compounds are all part of the broader class of nitrosamines and are studied for their environmental and health impacts .

Properties

IUPAC Name

N,N-dihexylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAGGQMMLIYQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219715
Record name N-Hexyl-N-nitroso-1-hexanamine
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Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6949-28-6
Record name Dihexylnitrosamine
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Record name Dihexylnitrosamine
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Record name Dihexylnitrosamine
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Record name N-Hexyl-N-nitroso-1-hexanamine
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Record name Dihexylnitrosamine
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